molecular formula C14H8Cl2O4 B1604541 Bis(4-chlorobenzoyl) peroxide CAS No. 94-17-7

Bis(4-chlorobenzoyl) peroxide

Cat. No. B1604541
CAS RN: 94-17-7
M. Wt: 311.1 g/mol
InChI Key: OXYKVVLTXXXVRT-UHFFFAOYSA-N
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Description

P-chlorobenzoyl peroxide appears as odorless white solid or paste. Sinks in water. (USCG, 1999)

Scientific Research Applications

Photodecomposition Mechanism

A study by Misawa et al. (1988) explored the photodecomposition of bis(4-chlorobenzoyl) peroxide and similar compounds using laser flash photolysis. They determined rate constants for decarboxylation of benzoyloxyl radicals formed in this process, providing insights into the mechanism and energy aspects of photodecomposition in various solvents (Misawa et al., 1988).

Kinetic Analysis in Polymerization

Achilias and Sideridou (2004) investigated the kinetics of benzoyl peroxide/amine-initiated free-radical polymerization of dental dimethacrylate monomers, which are essential in dental materials. This research included benzoyl peroxide, a compound structurally similar to bis(4-chlorobenzoyl) peroxide, and provided a mathematical model to simulate its polymerization kinetics (Achilias & Sideridou, 2004).

Chemiluminescence Applications

Several studies have examined the use of bis(4-chlorobenzoyl) peroxide and related compounds in chemiluminescence. For instance, Zoonen et al. (1985) developed a solid-state reactor for detecting hydrogen peroxide in aqueous samples using peroxyoxalate chemiluminescence, a method that could potentially involve bis(4-chlorobenzoyl) peroxide (Zoonen et al., 1985). Additionally, Scott et al. (1980) investigated chemiluminescence from reactions involving bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate, closely related to bis(4-chlorobenzoyl) peroxide, for determining hydrogen peroxide (Scott et al., 1980).

Safety and Handling in Industrial Applications

An important aspect of using bis(4-chlorobenzoyl) peroxide in industrial settings is understanding its safety and handling requirements. Wanghu (2013) conducted a study on the thermal decomposition and kinetic model of bis 2,4-dichlorobenzoyl peroxide, a compound similar to bis(4-chlorobenzoyl) peroxide, highlighting the need for cautious handling due to its thermal instability and potential explosion risk (Wanghu, 2013).

properties

CAS RN

94-17-7

Product Name

Bis(4-chlorobenzoyl) peroxide

Molecular Formula

C14H8Cl2O4

Molecular Weight

311.1 g/mol

IUPAC Name

(4-chlorobenzoyl) 4-chlorobenzenecarboperoxoate

InChI

InChI=1S/C14H8Cl2O4/c15-11-5-1-9(2-6-11)13(17)19-20-14(18)10-3-7-12(16)8-4-10/h1-8H

InChI Key

OXYKVVLTXXXVRT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)OOC(=O)C2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)OOC(=O)C2=CC=C(C=C2)Cl)Cl

Color/Form

White, granular
Powde

density

greater than 1.1 at 68 °F (USCG, 1999)
Greater than 1.1 @ 20 °C (solid)

melting_point

137-138 °C

Other CAS RN

94-17-7

physical_description

P-chlorobenzoyl peroxide appears as odorless white solid or paste. Sinks in water. (USCG, 1999)

Pictograms

Explosive; Flammable; Irritant

shelf_life

Stable if below 80 °F

solubility

Insol in water;  sol in organic solvents

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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